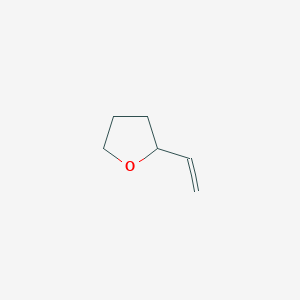

2-Ethenyloxolane

CAS No.: 1072-60-2

Cat. No.: VC4229230

Molecular Formula: C6H10O

Molecular Weight: 98.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072-60-2 |

|---|---|

| Molecular Formula | C6H10O |

| Molecular Weight | 98.145 |

| IUPAC Name | 2-ethenyloxolane |

| Standard InChI | InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 |

| Standard InChI Key | XIXWTBLGKIRXOP-UHFFFAOYSA-N |

| SMILES | C=CC1CCCO1 |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Ethenyloxolane () features a tetrahydrofuran ring substituted with a vinyl group at the 2-position. Key properties include:

The compound’s structure enables participation in cycloaddition and polymerization reactions due to the electron-rich vinyl group . Spectral data, including NMR and IR, confirm its cyclic ether framework and vinyl substituent .

Table 1: Physical and Spectral Properties of 2-Ethenyloxolane

| Property | Value | Source |

|---|---|---|

| Boiling Point | 120–122°C (estimated) | |

| Density | 0.89 g/cm³ | |

| Refractive Index () | 1.438 | |

| NMR (CDCl₃) | δ 5.8 (m, 1H), δ 4.9 (m, 2H) |

Synthesis and Industrial Production

Synthetic Routes

2-Ethenyloxolane is synthesized via:

-

Cyclization of Diols: 1,4-diols undergo acid-catalyzed cyclization to form the oxolane ring, followed by dehydrogenation to introduce the vinyl group .

-

Ring-Opening Metathesis: Norbornene derivatives react with Grubbs catalysts to yield functionalized oxolanes .

Industrial production employs continuous flow reactors and palladium catalysts to enhance yield and purity .

Chemical Reactivity and Applications

Reactivity Profile

-

Diels-Alder Reactions: The vinyl group acts as a dienophile, forming six-membered rings with dienes .

-

Radical Polymerization: Initiators like AIBN facilitate polymerization into poly(vinyltetrahydrofuran), used in elastomers .

-

Electrophilic Substitution: Reacts with halogens or sulfonic acids at the vinyl position .

Industrial and Biomedical Applications

-

Polymers: Used in adhesives and coatings due to thermal stability .

-

Drug Delivery: Biocompatible polymers derived from 2-ethenyloxolane degrade hydrolytically, enabling controlled release .

-

Flavoring Agent: Naturally occurs in grapes and wines, contributing to fruity aromas .

Biological Activity and Natural Occurrence

Role in Natural Products

2-Ethenyloxolane is identified in:

Comparison with Analogous Compounds

Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| 2-Ethyl-5-vinyltetrahydrofuran | Ethyl substituent enhances hydrophobicity | Lubricant additives |

| Linalool oxide | Hydroxyl groups increase polarity | Flavoring in cosmetics |

The vinyl group in 2-ethenyloxolane distinguishes its reactivity, enabling unique polymer and synthetic applications compared to saturated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume